molecular formula C9H11N3 B2903357 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2138410-95-2

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2903357
CAS No.: 2138410-95-2
M. Wt: 161.208
InChI Key: XHAPOMYFZRSLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring. This scaffold is part of the broader pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its versatility in drug design. The compound’s substitution at the 2-position with an isopropyl group enhances its lipophilicity and modulates interactions with biological targets, particularly kinases and enzymes involved in inflammatory or proliferative pathways . Pyrazolo[1,5-a]pyrimidines are synthesized via condensation reactions of 5-aminopyrazoles with β-dicarbonyl compounds or through cascade cyclization strategies, enabling structural diversity for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes oxidation at the isopropyl group or aromatic positions:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
  • Products : Hydroxylated derivatives (e.g., tertiary alcohol at C2) or N-oxide species
  • Conditions : Mild acidic or basic conditions at 25–60°C

Reduction Reactions

Selective reduction of substituents or ring systems:

  • Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C)
  • Products : Saturated pyrazolo[1,5-a]pyrimidine derivatives or deoxygenated analogs

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic substitutions dominate:

PositionReagent TypeExample ReagentsMajor ProductsYield (%)Ref.
C5Nucleophilic aminesMorpholine, piperidine5-Amino derivatives61–94
C7Electrophilic halogensPOCl₃, PCl₅5,7-Dichloro analogs89
C3Aryl boronic acidsSuzuki coupling reagents3-Aryl-substituted derivatives72–85

Chlorination

Critical for introducing reactive handles:

text
5,7-Dichloro-2-(propan-2-yl)pyrazolo[1,5-*a*]pyrimidine ↓ POCl₃, 110°C, 6h Yield: 89% [7]

This intermediate enables subsequent amination or cross-coupling reactions .

Amination Strategies

Regioselective installation of amino groups:

  • Direct amination : 5-Chloro derivatives react with amines (e.g., trans-4-aminocyclohexanol) under basic conditions (K₂CO₃, DMF, 80°C) to yield 5-amino products with >90% selectivity .
  • Reductive amination : Aldehyde intermediates (from oxidation of primary alcohols) react with secondary amines (NaBH₃CN, MeOH) to form C5-alkylamino derivatives .

Suzuki-Miyaura Coupling

Enables C3-arylation for kinase inhibitor development:

SubstrateBoronic AcidCatalyst SystemYield (%)ApplicationRef.
3-Bromo-5-chloro derivative4-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME78Pim-1 kinase inhibitors
7-Chloro derivativeBenzyl boronatePd(dppf)Cl₂, CsF82Anticancer glycohybrids

Click Chemistry for Bioconjugation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies propargylated derivatives:

text
7-O-Propargylated pyrazolo[1,5-*a*]pyrimidine + 1-Azido-2,3,4,6-tetra-O-acetyl-d-glucose ↓ CuSO₄/NaAsc, t-BuOH:H₂O (1:1), MW, 20 min → Triazole-linked glycohybrids (98% yield) [9][21]

This strategy produces glycosylated analogs with enhanced solubility and bioactivity .

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) analyses reveal:

  • Electron-donating groups (EDGs) at C2 enhance intramolecular charge transfer (ICT), favoring large absorption/emission intensities .
  • Binding to kinase ATP pockets (e.g., CDK2, Pim-1) involves π-π stacking with V116/Phe49 residues and H-bonding to backbone amides .

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposition occurs under strong acidic (pH <2) or basic (pH >10) conditions via ring-opening .
  • Thermal Stability : Stable up to 200°C in inert atmospheres, but undergoes dimerization above 250°C .

This compound's versatile reactivity enables tailored modifications for medicinal chemistry and materials science applications. Recent advances in C–H functionalization and click chemistry have significantly expanded its synthetic utility .

Scientific Research Applications

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through its binding to the active site of the target enzyme, disrupting its normal function.

Comparison with Similar Compounds

Structural and Isomeric Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct biological activities based on their isomeric forms and substitution patterns:

Compound Structure/Substitution Key Features
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine 2-isopropyl substitution Enhanced lipophilicity; moderate kinase inhibition (e.g., Pim-1)
Pyrazolo[5,1-c][1,2,4]triazine Triazine ring fusion Improved DNA intercalation; higher anticancer activity against HCT-116 cells
Pyrazolo[3,4-d]pyrimidine Nitrogen at positions 3 and 4 Broad kinase inhibition (e.g., CDK2, EGFR); lower selectivity
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Morpholine at C(7) Selective PI3Kδ inhibition; potential for COPD therapy

Structural Insights :

  • The isopropyl group in this compound improves membrane permeability compared to polar substituents (e.g., carboxylates) .
  • Pyrazolo[5,1-c]triazines exhibit stronger DNA-binding due to planar triazine rings, enhancing cytotoxicity in colon cancer models (IC50: 3.2–8.5 µM) .
  • Morpholine-substituted derivatives show isoform selectivity (e.g., PI3Kδ over PI3Kγ) via hydrogen bonding with catalytic lysine residues .

Key Observations :

  • The condensation method for this compound is scalable but sensitive to β-dicarbonyl reactivity, necessitating optimized pH and catalysts .
  • Cascade cyclization enables rapid access to 3-aryl-substituted derivatives but requires stoichiometric control to avoid byproducts .

Pharmacological Profiles

Anticancer Activity

Compound Target/Cell Line IC50/EC50 Mechanism
This compound Pim-1 kinase 52 µM → 8 nM (optimized) ATP-competitive inhibition; blocks STAT3 signaling
Pyrazolo[1,5-a]pyrimidine 7c HEPG2-1 (liver carcinoma) 2.70 ± 0.28 µM Apoptosis induction via caspase-3 activation
Pyrazolo[5,1-c]triazine 18a HCT-116 (colon cancer) 4.90 ± 0.69 µM DNA intercalation; topoisomerase II inhibition

Notable Findings:

  • Substituent optimization at the 5-position of this compound improved Pim-1 inhibition by >200-fold, highlighting the role of halogen leaving groups in binding affinity .
  • Pyrazolo[1,5-a]pyrimidine 7c outperforms doxorubicin in HEPG2-1 models, likely due to enhanced mitochondrial membrane disruption .

Enzymatic Inhibition

Compound Enzyme Target Selectivity Application
7j (Jak2 inhibitor) Jak2 vs. Jak3 350-fold selectivity Myeloproliferative neoplasms
10f (COX-2 inhibitor) COX-2 vs. COX-1 >1000-fold selectivity Anti-inflammatory (paw edema model)

Key Contrasts :

  • The 2-isopropyl group in pyrazolo[1,5-a]pyrimidines reduces off-target kinase interactions compared to morpholine-substituted derivatives, which show broader PI3K isoform activity .
  • COX-2 selectivity in compound 10f is attributed to 6,7-dimethyl and 4-methylsulfonylphenyl groups, which sterically block COX-1 binding .

Toxicity and Pharmacokinetics

  • This compound : Moderate CYP3A4 inhibition (IC50: 12 µM); acceptable oral bioavailability (F%: 45–60%) in rodent models .
  • Pyrazolo[1,5-a]pyrimidine 12a : Low hepatotoxicity (ALT/AST < 2x control) but high plasma protein binding (92%), limiting free drug concentration .
  • Pyrazolo[5,1-c]triazines : Elevated hERG channel inhibition risk (IC50: 1.8 µM), necessitating structural refinement for cardiac safety .

Biological Activity

2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential as an anticancer agent, particularly through its interactions with various kinases involved in cell signaling pathways.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Notably, it has shown potent inhibitory effects on Pim-1 and FLT3 kinases:

  • Pim-1 Kinase Inhibition : This kinase is implicated in the regulation of cell survival and proliferation. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit strong inhibition of Pim-1 activity, leading to reduced phosphorylation of BAD protein, a key player in apoptosis regulation .
  • FLT3 Kinase Inhibition : FLT3 is often mutated in acute myeloid leukemia (AML), making it a critical target for treatment. Compounds derived from pyrazolo[1,5-a]pyrimidine have been identified as effective FLT3 inhibitors with IC50 values in the nanomolar range, indicating their potential for AML therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives have revealed that modifications at specific positions can significantly enhance their biological activity:

  • Substituents at Position C(2) : Variations in the amine substituents at this position have been correlated with increased potency against PI3Kδ and other kinases. For example, compounds with benzimidazole derivatives exhibited IC50 values as low as 18 nM against PI3Kδ, demonstrating their selectivity and efficacy .
  • C(5) Position Modifications : The introduction of different substituents at the C(5) position has also been explored. Certain derivatives have shown improved anti-proliferative effects against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Biological Activity Data

CompoundTarget KinaseIC50 (nM)SelectivityNotes
This compoundPim-1<1000HighEffective against BAD phosphorylation
CPL302415PI3Kδ18GoodSelective over other PI3K isoforms
Compound 17FLT3-ITD0.4ExcellentInhibits quizartinib resistance mutations

Case Studies

Several studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Acute Myeloid Leukemia (AML) : In a study focused on AML treatment, compounds 17 and 19 demonstrated remarkable FLT3 inhibition and antiproliferative activity against AML cell lines with IC50 values of 0.4 nM. These compounds also effectively inhibited mutations associated with quizartinib resistance, showcasing their potential as next-generation therapeutics for resistant AML cases .
  • Cancer Cell Lines : A comparative study assessed the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives significantly outperformed doxorubicin in terms of cytotoxicity and selectivity towards malignant cells .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-diketones, α,β-unsaturated carbonyl compounds). For example, aminopyrazoles react with alkoxymethylene-β-dicarbonyl intermediates to form the pyrazolo[1,5-a]pyrimidine core, followed by substituent introduction via alkylation or coupling reactions . Regioselectivity is influenced by reaction conditions, such as solvent polarity and temperature .

Q. How is the structural identity of pyrazolo[1,5-a]pyrimidine derivatives confirmed experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign substituent positions and confirm regiochemistry .
  • X-ray Crystallography : Resolves ambiguities in regioselectivity and molecular conformation .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyls or amines .

Q. What in vitro assays are used to screen the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Common assays include:

  • Enzyme Inhibition : Kinase (e.g., Pim-1, CK2) inhibition measured via fluorescence polarization or radiometric assays .
  • Cytotoxicity Testing : Cell viability assays (e.g., MTT) against cancer cell lines .
  • Receptor Binding : Competitive binding studies using labeled ligands for targets like DPP-IV .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is controlled by:

  • Catalysts : Hypervalent iodine reagents enable regioselective C(sp²)–H halogenation at the C3 position .
  • Reagent Design : Symmetric or prefunctionalized electrophiles reduce competing pathways .
  • Computational Modeling : Predicts thermodynamically favored regioisomers using DFT calculations .

Q. What structure-activity relationships (SAR) govern the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Key SAR findings:

  • C7 Substitution : Piperazine or morpholine groups enhance kinase inhibition (e.g., Pim-1) by improving target binding .
  • C3 Halogenation : Iodo or bromo substituents increase lipophilicity, enhancing membrane permeability .
  • Core Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies arise from:

  • Assay Conditions : Variability in ATP concentrations or cell line sensitivity .
  • Compound Purity : Impurities from incomplete purification (e.g., column chromatography residues) .
  • Structural Isomerism : Undetected regioisomers may exhibit differing activities . Resolution : Validate purity via HPLC, repeat assays under standardized conditions, and confirm structures via X-ray .

Q. What advanced methods optimize pyrazolo[1,5-a]pyrimidine synthesis for high-yield, scalable production?

Strategies include:

  • One-Pot Synthesis : Reduces intermediates and improves efficiency (e.g., three-step regioselective synthesis) .
  • Microwave-Assisted Reactions : Accelerates cyclocondensation with higher yields .
  • Post-Functionalization : Late-stage diversification via Suzuki-Miyaura coupling or nucleophilic substitution .

Q. How do pyrazolo[1,5-a]pyrimidine derivatives perform in material science applications?

Their utility includes:

  • Fluorophores : Tunable photophysical properties for optical sensors or OLEDs .
  • Metal Complexes : Organometallic Re(I) complexes exhibit luminescence for bioimaging .
  • Electron Transport Layers : Planar π-conjugated systems enhance charge mobility in electronic devices .

Properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)8-6-9-10-4-3-5-12(9)11-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAPOMYFZRSLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.